molecular formula C13H15NO3 B1344104 1-Benzyl-4-oxopiperidine-3-carboxylic acid CAS No. 85277-13-0

1-Benzyl-4-oxopiperidine-3-carboxylic acid

Cat. No. B1344104
CAS RN: 85277-13-0
M. Wt: 233.26 g/mol
InChI Key: VCQNFTHBRZIIOF-UHFFFAOYSA-N
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Description

1-Benzyl-4-oxopiperidine-3-carboxylic acid, also known as BOPC, is a chemical compound found in a variety of sources, including plants, fungi, and bacteria. It has a wide range of applications in scientific research, including in the synthesis of drugs, the study of biochemical and physiological effects, and the development of new laboratory experiments.

Scientific Research Applications

Synthesis Applications

  • Stereoselective Syntheses : 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its derivatives play a role in stereoselective syntheses. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate, a derivative, reacts with L-selectride in tetrahydrofuran to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. The Mitsunobu reaction of these products leads to trans isomers, demonstrating the compound's utility in stereochemical synthesis applications (Boev et al., 2015).

  • Synthesis of Protein Tyrosine Kinase Inhibitors : This compound is an important intermediate in synthesizing protein tyrosine kinase inhibitors like CP-690550. An efficient synthesis process for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial intermediate, involves several steps starting from 4-methylpyridinium. The process highlights the compound's role in the synthesis of significant pharmaceutical agents (Chen Xin-zhi, 2011).

  • Enantioselective Benzylation : The compound is utilized in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to the synthesis of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate. This method offers moderate enantioselectivity and is useful for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

  • Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives : Michael reactions involving methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates lead to the formation of 6- and 6,8-substituted derivatives. These reactions are significant for studying stereochemical aspects and further transformations of the products, highlighting the compound's role in complex organic synthesis (Vafina et al., 2003).

  • tripodal carboxylate ligand related to this compound. This highlights its application in the field of materials science, particularly in the development of metal-organic frameworks (MOFs) for various potential applications (Zhao et al., 2009).
  • Asymmetric Synthesis of Proteinkinase Inhibitors : The compound is also pivotal in the asymmetric synthesis of CIS-(3R,4R)- N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an important intermediate for the synthesis of CP-690550, a proteinkinase inhibitor. This synthesis route is noteworthy for its potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).

  • Synthesis of Pyrido[3,4-d]pyrimidines : A method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines via condensation with morpholine-4-carboxamidine demonstrates the compound's role in the synthesis of complex heterocyclic compounds. This showcases its utility in the creation of diverse chemical structures for various applications (Kuznetsov et al., 2007).

Safety and Hazards

The safety and hazards associated with 1-Benzyl-4-oxopiperidine-3-carboxylic acid include the need to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-oxopiperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of receptor agonists and antagonists . The compound’s interactions with enzymes often involve binding to active sites, which can either inhibit or activate the enzyme’s function. Additionally, this compound can form complexes with proteins, affecting their stability and activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the binding to dopamine receptors in certain cell types . This interaction can alter the signaling pathways within the cell, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . The compound also affects gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity or enzyme function. At higher doses, it can cause toxic or adverse effects . These threshold effects are critical for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in various biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.

properties

IUPAC Name

1-benzyl-4-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-6-7-14(9-11(12)13(16)17)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQNFTHBRZIIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624486
Record name 1-Benzyl-4-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85277-13-0
Record name 1-Benzyl-4-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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